1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione

Description

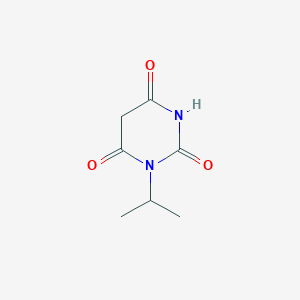

1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione is a pyrimidine trione derivative characterized by an isopropyl group substituted at the N1 position of the pyrimidine ring. Pyrimidine triones are heterocyclic compounds with three ketone groups at positions 2, 4, and 6, making them structurally related to barbiturates and cyanuric acid derivatives.

Properties

IUPAC Name |

1-propan-2-yl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-4(2)9-6(11)3-5(10)8-7(9)12/h4H,3H2,1-2H3,(H,8,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNALZPVBQTXDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)CC(=O)NC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80990238 | |

| Record name | 6-Hydroxy-3-(propan-2-yl)pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69998-14-7 | |

| Record name | NSC28924 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28924 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxy-3-(propan-2-yl)pyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80990238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of isopropylamine with malonic acid derivatives followed by cyclization can yield the desired compound. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.

Industrial Production Methods: In an industrial setting, the production of 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance production efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding pyrimidine oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: Pyrimidine oxides.

Reduction: Reduced pyrimidine derivatives.

Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrimidine compounds exhibit antimicrobial properties. 1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione has been studied for its potential as an antimicrobial agent. Its synthesis and modification can lead to compounds that target bacterial and fungal infections effectively.

Anticancer Properties

Pyrimidine derivatives have shown promise in cancer therapy. Studies suggest that 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione can be modified to enhance its efficacy against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation is under investigation.

Neuroprotective Effects

Preliminary studies indicate that this compound may have neuroprotective effects. Research is being conducted to explore its potential in treating neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation.

Agricultural Science

Herbicide Development

The compound's structural characteristics make it a candidate for developing new herbicides. Its effectiveness in inhibiting plant growth pathways could lead to the creation of selective herbicides that target specific weeds without harming crops.

Fungicides

Similar to its antimicrobial properties, 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione can be explored for use as a fungicide. Its efficacy against fungal pathogens that affect crops is a potential area of research.

Materials Science

Polymer Synthesis

The compound can serve as a monomer in the synthesis of novel polymers. Its incorporation into polymer matrices may enhance properties such as thermal stability and mechanical strength.

Nanotechnology Applications

Research into the use of 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione in nanotechnology is ongoing. Its ability to form complexes with metal ions could lead to applications in creating nanomaterials with specific electronic or optical properties.

Case Studies

Mechanism of Action

The mechanism of action of 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Trione Derivatives

Table 1: Bioactivity and Structural Features of Selected Pyrimidine Triones

Inference for 1-Isopropyl Derivative :

- The isopropyl group (branched C3 alkyl) at N1 likely provides intermediate lipophilicity compared to cyclohexyl (bulkier) or propyl (linear).

- Expected EC50 would fall between 1.45 μM (octyl) and 7.68 μM (dipropyl), assuming branching moderately enhances target engagement without significantly compromising solubility .

Physicochemical Properties

Table 2: Substituent Effects on Solubility and Stability

Inference for 1-Isopropyl Derivative :

Key Research Findings

Bioactivity Trends : Aromatic and long-chain substituents enhance potency (EC50 < 1 μM), while small alkyls (e.g., propyl) are less effective .

Structural Insights : X-ray diffraction (XRD) studies confirm the planar pyrimidine trione core, with substituents influencing conformational flexibility ().

Degradation Behavior : Oxidative degradation of related compounds (e.g., LIN) preserves the trione moiety, suggesting stability under physiological conditions ().

Biological Activity

1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione is a compound with the molecular formula CHNO and a molecular weight of 170.17 g/mol. Its CAS number is 69998-14-7. This compound has garnered attention in various fields of research due to its potential biological activities and applications.

Pharmacological Properties

Research indicates that derivatives of pyrimidine compounds can exhibit various pharmacological properties, including:

- Antimicrobial Activity : Some pyrimidine derivatives have shown effectiveness against bacterial and fungal strains.

- Antiviral Properties : Certain compounds within this class have been investigated for their ability to inhibit viral replication.

- Anti-inflammatory Effects : Pyrimidines may modulate inflammatory pathways, offering therapeutic benefits in inflammatory diseases.

Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of several pyrimidine derivatives, including 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione. The results indicated that the compound exhibited significant inhibitory effects against various strains of bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of commonly used antibiotics, suggesting its potential as an alternative antimicrobial agent.

| Compound Name | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1-Isopropylpyrimidine-2,4,6(1H,3H,5H)-trione | Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Study 2: Antiviral Activity

In another investigation focusing on antiviral properties, researchers examined the efficacy of various pyrimidine derivatives against influenza virus strains. The study found that 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione demonstrated a notable reduction in viral titers when administered in vitro. The compound's mechanism was hypothesized to involve interference with viral RNA synthesis.

Toxicological Assessment

A toxicological assessment was conducted to evaluate the safety profile of 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione. The results indicated low acute toxicity levels in animal models. However, long-term studies are necessary to fully understand its chronic effects and potential carcinogenicity.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 1-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives?

Methodological Answer:

The synthesis typically involves cyclocondensation reactions of urea derivatives with diketones or substituted malonates. For example, substituted pyrimidinetriones are synthesized via acid-catalyzed cyclization of isopropyl-substituted precursors. Key steps include:

- Reagent selection : Use of trifluoroacetic acid (TFA) or H2SO4 as catalysts to enhance cyclization efficiency.

- Purification : Column chromatography (silica gel, eluent: EtOAc/hexane) or recrystallization from ethanol to achieve >95% purity .

- Validation : NMR spectroscopy (e.g., δ 1.45 ppm for isopropyl methyl protons in CDCl3) and elemental analysis (C, H, N within ±0.3% of theoretical values) confirm structure and purity .

Basic: How are pyrimidinetrione derivatives characterized for structural confirmation?

Methodological Answer:

A multi-technique approach is essential:

- <sup>1</sup>H/<sup>13</sup>C NMR : Assign signals to substituents (e.g., isopropyl groups at δ 1.45–1.65 ppm) and carbonyl carbons (δ 164–168 ppm) .

- Elemental Analysis : Verify stoichiometry (e.g., C21H22N2O3 requires C: 71.98%, H: 6.33%) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup> for C15H18N4O7 at m/z 367.33) .

Basic: What in vitro assays are used to evaluate the bioactivity of pyrimidinetriones?

Methodological Answer:

- Protein Aggregation Inhibition : Mutant SOD1-dependent aggregation assays (EC50 values, e.g., 0.68 μM for derivative 10 in ) .

- Cellular Toxicity : MTT assays to assess cytotoxicity (IC50 >50 μM for non-toxic derivatives).

- Dose-Response Curves : 3–5 replicates per concentration to ensure statistical validity .

Advanced: How can researchers resolve contradictions in bioactivity data across pyrimidinetrione derivatives?

Methodological Answer:

Contradictions often arise from substituent effects or assay conditions:

- Structural-Activity Relationship (SAR) Analysis : Compare EC50 values of derivatives (e.g., 10 vs. 37 in and ) to identify critical substituents (e.g., phenylbutyl groups enhance activity 10-fold).

- Purity Validation : Re-examine elemental analysis (e.g., C% deviations >0.5% indicate impurities affecting activity) .

- Assay Standardization : Control variables like protein concentration (e.g., 0.1–1.0 mg/mL) and incubation time (24–48 hrs) .

Advanced: What computational strategies predict the binding modes of pyrimidinetriones to target proteins?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with SOD1 (PDB ID: 3GZQ). Focus on hydrogen bonding with Arg<sup>143</sup> and hydrophobic contacts with Val<sup>148</sup>.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable complexes) .

- Pharmacophore Mapping : Identify critical features (e.g., carbonyl groups at positions 2,4,6) using Schrödinger’s Phase .

Advanced: How can crystallographic data improve the design of pyrimidinetrione derivatives?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Resolve bond angles (e.g., C=O bond lengths ~1.22 Å) and packing motifs (e.g., orthorhombic P212121 symmetry) to guide substituent placement .

- Torsion Angle Analysis : Optimize substituent flexibility (e.g., phenoxyethyl groups in 13 adopt gauche conformations for enhanced solubility) .

Advanced: What strategies optimize reaction yields for complex pyrimidinetrione derivatives?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2 vs. FeCl3) to improve cyclization efficiency.

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) increase yields by 15–20% compared to THF .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hrs to 2 hrs (e.g., 80°C, 300 W irradiation) .

Advanced: How do substituent electronic effects influence the reactivity of pyrimidinetriones?

Methodological Answer:

- Hammett Analysis : Correlate σ values of substituents (e.g., -OCH3: σ = −0.27) with reaction rates. Electron-donating groups accelerate cyclization by stabilizing transition states.

- DFT Calculations : Compute frontier molecular orbitals (HOMO/LUMO gaps) to predict nucleophilic attack sites .

Advanced: What analytical techniques quantify pyrimidinetrione stability under physiological conditions?

Methodological Answer:

- HPLC-MS/MS : Monitor degradation products in PBS (pH 7.4) at 37°C (e.g., t1/2 >12 hrs indicates suitability for in vivo studies).

- Circular Dichroism (CD) : Track conformational changes in serum-containing media .

Advanced: How can multi-target activity be assessed for pyrimidinetriones in neurodegenerative models?

Methodological Answer:

- Transcriptomic Profiling : RNA-seq of SH-SY5Y cells treated with EC50 doses to identify pathways (e.g., ER stress, autophagy).

- Cross-Screening : Test inhibition of Aβ42 aggregation (ThT assay) and tau hyperphosphorylation (Western blot) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.